2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid is a chemical compound . It is used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 243.0±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.7±3.0 kJ/mol, flash point of 100.8±25.9 °C, and index of refraction of 1.460 .Scientific Research Applications
Synthesis and Characterization of Novel Polymers
Research by Salunke et al. (2007) and Banerjee et al. (1999) highlights the use of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid derivatives in the synthesis of novel poly(arylene ether)s and polyimides. These polymers exhibit high thermal stability and are soluble in various organic solvents, making them suitable for applications in high-performance materials (Salunke, Ghosh, & Banerjee, 2007); (Banerjee & Maier, 1999).
Derivatization Agent in Stereochemical Analysis
Hamman et al. (1991) and Barrelle & Hamman (1991) have used 2-fluoro-2-phenylacetic acid, a related compound, as a chiral derivatizing agent for stereochemical analysis. This application is significant in determining the enantiomeric purity of compounds using 19F NMR spectroscopy, which is a crucial aspect in pharmaceutical and synthetic chemistry research (Hamman, Béguin, & Arnaud, 1991); (Barrelle & Hamman, 1991).
Application in Fluoroalkylation
Schmitt et al. (2017) discuss the use of fluoroalkyl amino reagents, derived from similar fluorinated compounds, in the introduction of fluoro(trifluoromethoxy)methyl groups onto aromatic substrates. This method finds relevance in medicinal and agricultural chemistry for the synthesis of fluorinated compounds (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).
Catalysis in Organic Synthesis
Wang, Lu, and Ishihara (2018) used 2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to this compound, as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for synthesizing peptides and various organic compounds, demonstrating the broader applicability of fluorinated compounds in organic synthesis (Wang, Lu, & Ishihara, 2018).
Properties
IUPAC Name |
2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFANMNUQMULPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223009 | |
Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-54-9 | |
Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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